
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a methoxy group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronate ester to the boronic acid group through hydrolysis under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indole ring can undergo reduction reactions to form indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer therapy and other therapeutic areas.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the design of advanced materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, thereby modulating various biochemical pathways. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the indole and methoxy groups.
Indole-3-boronic Acid: Contains the indole ring but lacks the methoxy and dioxaborolane moieties.
(4-Methoxyphenyl)boronic Acid: Contains the methoxy group but lacks the indole and dioxaborolane moieties.
Uniqueness
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is unique due to its combination of the indole ring, methoxy group, and dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the boronic acid group allows for versatile reactivity, while the indole ring provides a scaffold for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H21B2NO5 |
|---|---|
Peso molecular |
317.0 g/mol |
Nombre IUPAC |
[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl]boronic acid |
InChI |
InChI=1S/C15H21B2NO5/c1-14(2)15(3,4)23-17(22-14)12-7-9-6-10(21-5)8-11(16(19)20)13(9)18-12/h6-8,18-20H,1-5H3 |
Clave InChI |
MUTNYFZGWJELFL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC(=C3)OC)B(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


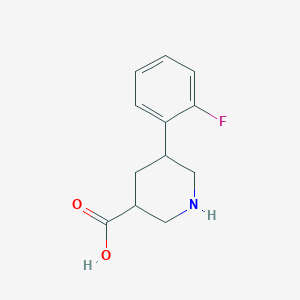


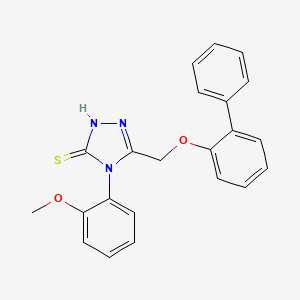
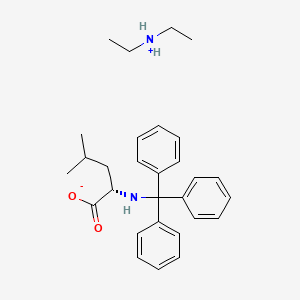
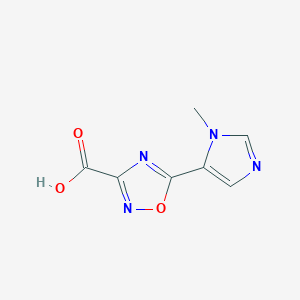
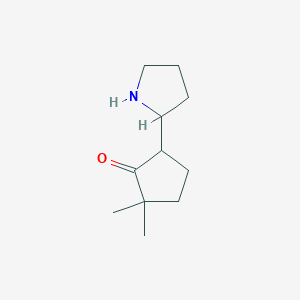


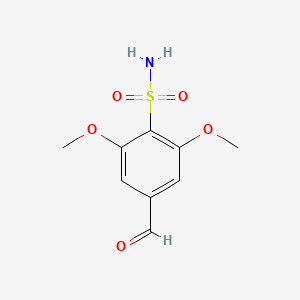

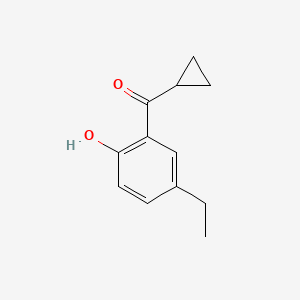
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
